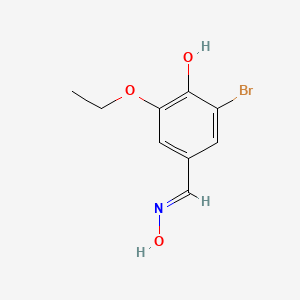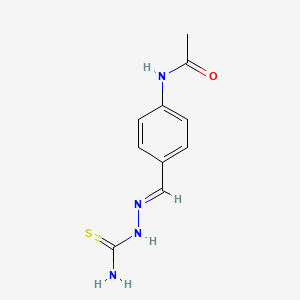
Thioacetazone
Overview
Description
Synthesis Analysis
Thioacetazone analogues have been synthesized and evaluated against Mycobacterium tuberculosis . A library of 31 new this compound analogues was synthesized, two of which exhibited minimal inhibitory concentrations 10-fold lower than the parental molecule . Another study proposed a simple, efficient, and fast method to obtain organic this compound using water as a solvent .Molecular Structure Analysis
This compound has a molecular formula of C10H12N4OS, an average mass of 236.294 Da, and a monoisotopic mass of 236.073181 Da .Chemical Reactions Analysis
This compound is a prodrug that requires activation by a bacterially encoded monoxygenase, EthA, to be active . It is thought to interfere with mycolic acid synthesis .Physical and Chemical Properties Analysis
This compound has a molecular formula of C10H12N4OS, an average mass of 236.294 Da, and a monoisotopic mass of 236.073181 Da .Scientific Research Applications
Pharmacovigilance and Tuberculosis : Thioacetazone was introduced in the late 1940s as an anti-tuberculosis medicine. Despite reports of adverse reactions like cutaneous hypersensitivity, it continued to be used in low-income countries due to its low cost. However, its usage has declined over the years due to increased recognition of its risks (Falzon et al., 2014).
Fluorescent Labeling for Interaction Detection : A study explored using a fluorescently labelled this compound derivative to detect its interaction with Mycobacterium dehydratases, HadAB and HadBC. This research aims to develop new this compound analogues with fewer side effects and firmly establish its target enzymes (Singh et al., 2022).
Side-Effects and Vitamin Supplements : Research conducted in the 1970s focused on evaluating a vitamin and antihistamine supplement as a prophylactic to reduce this compound's side effects during tuberculosis treatment. The study concluded that the supplement did not appreciably benefit reducing side effects (Miller et al., 1970).
Antimycobacterial Effects of Thiosemicarbazones : Thiosemicarbazones, including this compound, were identified for their antimycobacterial effects in the late 1940s. While this compound has been used in tuberculosis therapy since the 1940s and 1950s, its severe side effects have reduced its current use. The paper discusses the antimycobacterial effects of various thiosemicarbazones and their potential as model compounds for studying mechanisms of action (Opletalová & Doležel, 2013).
Inhibition of Mycolic Acid Synthesis : this compound is identified as a thiosemicarbazone prodrug with antitubercular activity. Its mechanism involves targeting and inhibiting cyclopropane mycolic acid synthases, essential components of the mycobacterial cell wall, leading to increased permeability and eventually cell lysis (Definitions, 2020).
Binding with Mycolic Acid Cyclopropane Synthase : A study hypothesized and analyzed the binding of this compound with mycolic acid cyclopropane synthase using computational biology. It aimed to explore the exact binding site of this compound and discover a new mechanism of antitubercular action (Banerjee & Bhattacharyya, 2012).
Evaluating a this compound-Free Regimen in HIV-Infected Children : A study conducted in Zambia monitored the seroprevalence of HIV type-1 in children with tuberculosis and evaluated the response to anti-tuberculosis therapy using a this compound-free treatment regimen. This was crucial as this compound's side effects were severe in HIV-infected individuals (Luo et al., 1994).
Mechanism of Action
Thiacetazone, also known as Thioacetazone or AMITHIOZONE, is an oral antibiotic that was formerly used in the treatment of tuberculosis . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, and the result of action of Thiacetazone.
Target of Action
The biological target of Thiacetazone has proven elusive . It is thought to interfere with mycolic acid synthesis . Mycolic acids are key components of the highly hydrophobic mycobacterial cell wall .
Mode of Action
Thiacetazone is a prodrug that requires activation by a bacterially encoded monoxygenase, EthA, to be active . EthA also activates ethionamide, and it would be expected that mutations in the corresponding gene, etha, would result in complete cross-resistance .
Biochemical Pathways
Thiacetazone and its chemical analogues inhibit mycolic acid cyclopropanation . Cyclopropanated mycolic acids are key factors participating in cell envelope permeability, host immunomodulation, and persistence of M. tuberculosis . Overexpression of cmaA2, mmaA2, or pcaA in mycobacteria partially reversed the effects of Thiacetazone and its analogue on mycolic acid cyclopropanation, suggesting that the drugs act directly on cyclopropane mycolic acid synthases (CMASs) .
Pharmacokinetics
It is known that thiacetazone was used orally in the treatment of tuberculosis .
Result of Action
The result of Thiacetazone’s action is a significant loss of cyclopropanation in both the α- and oxygenated mycolate sub-types . This leads to dramatic changes in the content and ratio of mycolic acids in the mycobacteria .
Action Environment
The action of Thiacetazone can be influenced by environmental factors such as the presence of other drugs. For instance, the use of Thiacetazone is declining because it can cause severe (sometimes fatal) skin reactions in HIV positive patients .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Thiacetazone plays a significant role in biochemical reactions, particularly in the metabolism of mycolic acids . Mycolic acids are a complex mixture of branched, long-chain fatty acids, which are key components of the highly hydrophobic mycobacterial cell wall . Thiacetazone inhibits the cyclopropanation of cell wall mycolic acids in mycobacteria . This process involves the action of cyclopropane mycolic acid synthases (CMASs), a family of S-adenosyl-methionine-dependent methyl transferases .
Cellular Effects
Thiacetazone exerts its effects on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of mycolic acids, which are key factors participating in cell envelope permeability, host immunomodulation, and persistence of M. tuberculosis .
Molecular Mechanism
Thiacetazone exerts its effects at the molecular level by inhibiting the action of CMASs . These enzymes modify double bonds at specific sites on mycolic acid precursors . Overexpression of cmaA2, mmaA2, or pcaA in mycobacteria partially reverses the effects of Thiacetazone on mycolic acid cyclopropanation, suggesting that Thiacetazone acts directly on CMASs .
Temporal Effects in Laboratory Settings
The effects of Thiacetazone on mycolic acid cyclopropanation change over time in laboratory settings . Dramatic changes in the content and ratio of mycolic acids were observed after treatment with Thiacetazone .
Dosage Effects in Animal Models
The effects of Thiacetazone on animal models vary with different dosages
Metabolic Pathways
Thiacetazone is involved in the metabolic pathway of mycolic acid synthesis . It interacts with CMASs, which are involved in the modification of double bonds at specific sites on mycolic acid precursors .
Properties
| { "Design of the Synthesis Pathway": "Thioacetazone can be synthesized by the reaction of thiosemicarbazide with acetyl chloride in the presence of sodium acetate.", "Starting Materials": [ "Thiosemicarbazide", "Acetyl chloride", "Sodium acetate" ], "Reaction": [ "Thiosemicarbazide is dissolved in water and sodium acetate is added to the solution.", "Acetyl chloride is added dropwise to the solution with constant stirring.", "The reaction mixture is heated under reflux for several hours.", "The resulting solid is filtered and washed with water.", "The crude product is recrystallized from ethanol to obtain pure thioacetazone." ] } | |
CAS No. |
910379-02-1 |
Molecular Formula |
C10H12N4OS |
Molecular Weight |
236.30 g/mol |
IUPAC Name |
N-[4-[(Z)-(carbamothioylhydrazinylidene)methyl]phenyl]acetamide |
InChI |
InChI=1S/C10H12N4OS/c1-7(15)13-9-4-2-8(3-5-9)6-12-14-10(11)16/h2-6H,1H3,(H,13,15)(H3,11,14,16)/b12-6- |
InChI Key |
SRVJKTDHMYAMHA-SDQBBNPISA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=N\NC(=S)N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C=NNC(=S)N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=NNC(=S)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


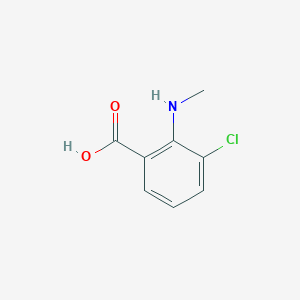
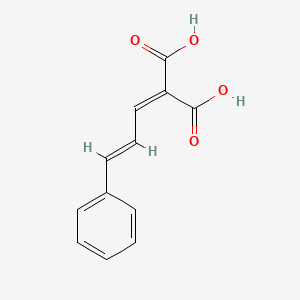
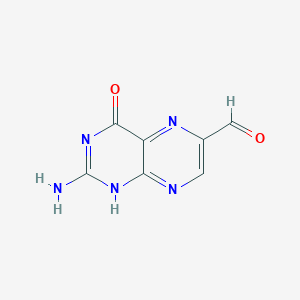
![L-Proline, 4-hydroxy-1-[(4-methylphenyl)sulfonyl]-, (4R)-](/img/structure/B7761636.png)


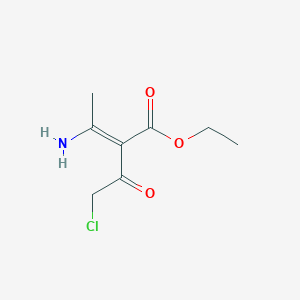

![4-chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B7761681.png)


